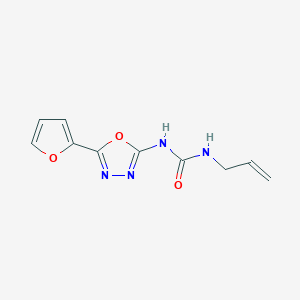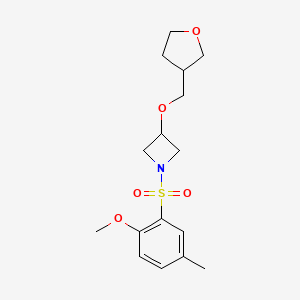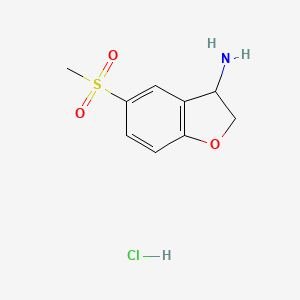
1-Allyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of urea and contains a furan ring and an oxadiazole ring, which makes it a unique molecule with interesting properties.
Aplicaciones Científicas De Investigación
Synthesis and Tautomerism
- Research shows the synthesis of similar compounds from furan-2-carboxylic acid hydrazide, leading to derivatives like 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol. These compounds exhibit thiol-thione tautomeric equilibrium (Koparır, Çetin, & Cansiz, 2005).
Energetic Materials Research
- A study on 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan monohydrate demonstrates the combination of nitroaminofurazan and 1,3,4-oxadiazole rings. These materials exhibit good thermal stabilities and potential for detonation performance (Tang et al., 2015).
Cytotoxicity in Cancer Research
- A study on ursane and lupane type hybrids with 1,3,4-oxadiazoles and 1,2,3-triazole has shown marked cytotoxic activity against certain cancer cells, highlighting potential applications in cancer therapy (Popov et al., 2020).
Antimicrobial Applications
- Research involving 1-N-substituted-3-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio)quinazolin-6-yl)urea/thiourea derivatives has shown broad-spectrum antimicrobial activity, suggesting applications in combating bacterial infections (Buha et al., 2012).
Synthesis Methods and Reactivity
- A new method for preparing (5-R-1,3,4-oxadiazol-2-yl)furoxans has been developed, indicating potential in creating diverse polyheterocyclic compounds (Fershtat et al., 2016).
Biochemical Analysis in Drug Development
- Analysis of blood serum biochemical parameters during treatment with sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate suggests potential antioxidant and immune-modulating properties, important for future pharmacological developments (Danilchenko, 2017).
Propiedades
IUPAC Name |
1-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-2-5-11-9(15)12-10-14-13-8(17-10)7-4-3-6-16-7/h2-4,6H,1,5H2,(H2,11,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNLBSFDPFIGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=NN=C(O1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2437947.png)
![N-[1-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B2437949.png)


![4-acetyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2437955.png)

![3-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride](/img/structure/B2437958.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2437959.png)

![Methyl 4-({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B2437963.png)
![Tert-butyl 6-amino-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2437965.png)
![(1R,2R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2437968.png)
![6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2437969.png)
![Ethyl 2-[(oxolan-2-ylmethyl)amino]acetate](/img/structure/B2437970.png)